molecular formula C16H20Cl2N2 B14593731 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole CAS No. 61019-75-8

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole

Katalognummer: B14593731
CAS-Nummer: 61019-75-8
Molekulargewicht: 311.2 g/mol
InChI-Schlüssel: AVONBYDBKGQGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Substituted imidazole derivatives with various functional groups attached.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of microbial cell walls or membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for scientific research and industrial use.

Eigenschaften

CAS-Nummer

61019-75-8

Molekularformel

C16H20Cl2N2

Molekulargewicht

311.2 g/mol

IUPAC-Name

1-[2-(2,4-dichlorophenyl)hexyl]-2-methylimidazole

InChI

InChI=1S/C16H20Cl2N2/c1-3-4-5-13(11-20-9-8-19-12(20)2)15-7-6-14(17)10-16(15)18/h6-10,13H,3-5,11H2,1-2H3

InChI-Schlüssel

AVONBYDBKGQGRR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CN1C=CN=C1C)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.